hydroxycarbonimidoyl dicyanide
Overview
Description
Hydroxycarbonimidoyl dicyanide, also known as 2-hydroxyiminopropanedinitrile, is a chemical compound with the molecular formula C3HN3O. It is characterized by the presence of an oxime group and two nitrile groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxycarbonimidoyl dicyanide can be synthesized through various methods. One common approach involves the reaction of hydroxylamine with malononitrile under controlled conditions. The reaction typically requires a solvent such as acetonitrile and may be catalyzed by acids or bases to facilitate the formation of the oxime group .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of temperature, pH, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Hydroxycarbonimidoyl dicyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the oxime group under mild conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various oxime derivatives.
Scientific Research Applications
Hydroxycarbonimidoyl dicyanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxime derivatives and nitrile compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of hydroxycarbonimidoyl dicyanide involves its reactivity with various nucleophiles and electrophiles. The oxime group can form stable complexes with metal ions, which can be utilized in catalytic processes. Additionally, the nitrile groups can participate in cycloaddition reactions, leading to the formation of heterocyclic compounds .
Comparison with Similar Compounds
Ethyl 2-cyano-2-(hydroxyimino)acetate (oxyma): Similar in structure but with an ester group instead of a nitrile group.
N-hydroxypicolinimidoyl cyanide: Contains a pyridine ring, making it more complex.
Diethyl 2-(hydroxyimino)malonate: Features two ester groups, providing different reactivity.
Uniqueness: Hydroxycarbonimidoyl dicyanide is unique due to its combination of oxime and nitrile groups, which confer distinct reactivity patterns. This makes it a versatile reagent in organic synthesis and a valuable compound for various scientific applications .
Properties
IUPAC Name |
2-hydroxyiminopropanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HN3O/c4-1-3(2-5)6-7/h7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDSOHXLWXMDPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=NO)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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